molecular formula C22H17NO5 B2456756 [2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate CAS No. 1012288-73-1

[2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate

Cat. No.: B2456756
CAS No.: 1012288-73-1
M. Wt: 375.38
InChI Key: DNOWROAOQTUGAR-UHFFFAOYSA-N
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Description

[2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxyanilino group and a formylbenzoate moiety. Its chemical properties make it a subject of interest for researchers exploring new synthetic pathways and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 4-phenoxyaniline with ethyl 4-formylbenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenoxyanilino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The phenoxyanilino group can bind to proteins or enzymes, altering their activity and leading to various biological effects. The formylbenzoate moiety may also play a role in the compound’s overall activity by interacting with different cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, [2-Oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-oxo-2-(4-phenoxyanilino)ethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c24-14-16-6-8-17(9-7-16)22(26)27-15-21(25)23-18-10-12-20(13-11-18)28-19-4-2-1-3-5-19/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOWROAOQTUGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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